3-((4-Bromobenzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with ethyl, bromobenzyl, and chlorobenzyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific locations of these groups on the triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
1,2,4-Triazole derivatives have been synthesized through various chemical reactions, demonstrating the chemical versatility and reactivity of the triazole ring. For example, reactions of 1,2,4-triazole-3-thiols with different halogenated compounds in the presence of base have afforded new 3-sulfanyl-1,2,4-triazoles in high yields, showcasing the potential for creating a wide array of structurally diverse molecules for further testing and application in different fields of research (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Antimicrobial and Antifungal Activities
Triazole derivatives have been investigated for their antimicrobial and antifungal activities. Novel sulfanilamide-derived 1,2,3-triazole compounds synthesized via 1,3-dipolar cycloaddition showed promising antibacterial potency in preliminary screenings, highlighting their potential in addressing drug-resistant bacterial infections (Wang, Wan, & Zhou, 2010).
Anticancer Evaluation
Research into 1,2,4-triazole derivatives also extends into the evaluation of their anticancer properties. Studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as leads for the development of new anticancer agents. For instance, a series of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives displayed promising, though unselective, cytotoxicity in multiple cancer cell lines, indicating their potential in cancer research and therapy (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).
Pharmacological Properties
The pharmacological exploration of 1,2,4-triazole derivatives has led to the discovery of compounds with various activities, including effects on the central nervous system (CNS) in mice. This diversity in biological activities underscores the potential of triazole derivatives in developing new drugs and therapeutic agents across a range of medical conditions (Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, & Kozioł, 2005).
Future Directions
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3S2/c1-2-24-18(13-25-11-14-5-9-17(21)10-6-14)22-23-19(24)26-12-15-3-7-16(20)8-4-15/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAZULWXBXFWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CSCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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